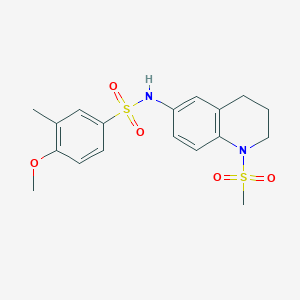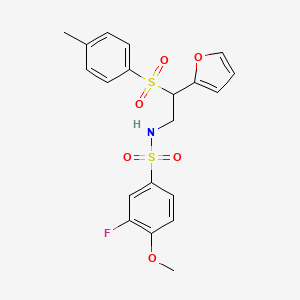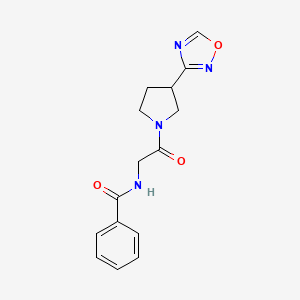
N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrrolidine rings, as well as the amide linkage connecting them. The oxadiazole ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a variety of conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole and pyrrolidine rings, as well as the amide linkage. The oxadiazole ring is electron-deficient and could potentially undergo electrophilic substitution reactions . The pyrrolidine ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and rigidity, while the pyrrolidine ring could influence its solubility and conformational flexibility .科学的研究の応用
1,3,4-Oxadiazole Compounds in Medicinal Chemistry
The 1,3,4-oxadiazole ring, a structural feature of the compound , is highlighted in research for its efficacy in binding with different enzymes and receptors through multiple interactions. This has led to the development of numerous 1,3,4-oxadiazole-based compounds with therapeutic potential for treating a wide range of ailments. Their applications cover anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, and antiviral activities among others, underscoring their versatility and value in drug development (Verma et al., 2019).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin and oxadiazole derivatives exhibit a broad spectrum of biological activities, which can be enhanced through structural modifications. These modifications have led to the synthesis of more effective and potent drugs. The oxadiazole moiety, in particular, demonstrates significant antimicrobial, anticancer, and anti-inflammatory properties. These findings indicate the potential for the development of new drugs based on oxadiazole structures (Jalhan et al., 2017).
Significance of 1,3,4-Oxadiazole in New Drug Development
The 1,3,4-oxadiazole core is recognized for its wide range of pharmacological properties among five-membered nitrogen heterocycles. It serves as a bioisostere of carboxylic acids, carboxamides, and esters, contributing to its widespread application in various fields, including as polymers, luminescence materials, and in corrosion inhibition. This review emphasizes the significance of the 1,3,4-oxadiazole core in the development of new therapeutic agents, highlighting its efficacy and reduced toxicity (Rana et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, another component of the compound in focus, is extensively utilized in medicinal chemistry for its ability to introduce stereochemistry and three-dimensional coverage in molecular structures. This review details the use of pyrrolidine and its derivatives in creating bioactive molecules with selectivity towards various targets. It outlines synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship of compounds containing the pyrrolidine ring (Li Petri et al., 2021).
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the wide range of activities exhibited by other oxadiazole-containing compounds, it could be of interest in the development of new drugs .
作用機序
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-oxadiazol moiety, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It has been suggested that halogenated n-(1,3,4-oxadiazol-2-yl)benzamides can cause bacterial membrane depolarization and regulate iron carrier biosynthesis and heme regulation . Iron deprivation is part of the mechanism leading to bacterial death .
Biochemical Pathways
It has been suggested that similar compounds can regulate iron carrier biosynthesis and heme regulation , which could potentially affect various biochemical pathways related to iron metabolism and heme synthesis.
Result of Action
It has been suggested that similar compounds can cause bacterial membrane depolarization , which could potentially lead to bacterial cell death.
特性
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13(8-16-15(21)11-4-2-1-3-5-11)19-7-6-12(9-19)14-17-10-22-18-14/h1-5,10,12H,6-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQAOPVOBVGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)
![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)
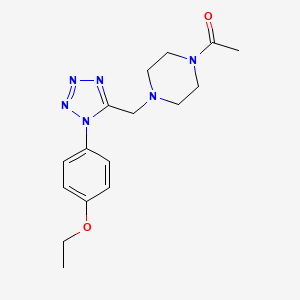
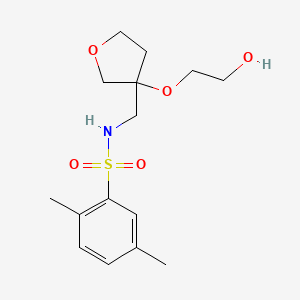
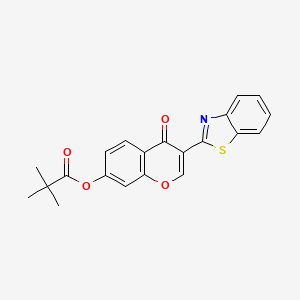
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)



